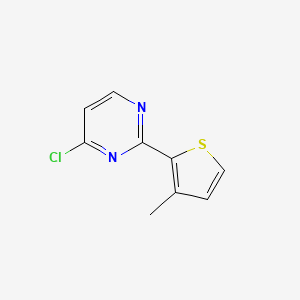

4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine

Description

4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 3-methylthiophen-2-yl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors. This compound serves as a versatile intermediate in synthesizing pharmaceuticals, particularly anticancer agents, owing to its reactive chlorine substituent and the electron-rich thiophene moiety, which can modulate pharmacokinetic properties .

Properties

Molecular Formula |

C9H7ClN2S |

|---|---|

Molecular Weight |

210.68 g/mol |

IUPAC Name |

4-chloro-2-(3-methylthiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C9H7ClN2S/c1-6-3-5-13-8(6)9-11-4-2-7(10)12-9/h2-5H,1H3 |

InChI Key |

HTMLLVAZYSWTDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used under inert atmosphere conditions.

Major Products

Substitution: Formation of 2-(3-methylthiophen-2-yl)pyrimidine derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of biaryl derivatives with extended conjugation.

Scientific Research Applications

4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Materials Science: It is employed in the development of organic semiconductors and conductive polymers for electronic devices.

Chemical Biology: The compound is used as a probe to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the chlorine and methyl groups can enhance its binding affinity and selectivity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for tailored applications in drug discovery. Below is a detailed comparison of 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine with analogous compounds, focusing on substituent effects, biological activity, and synthetic utility.

Substituent-Driven Reactivity and Physicochemical Properties

Key Observations:

- Chlorine Position: The position of chlorine (C2 vs. C4) influences reactivity. For example, C4-Cl in 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine facilitates nucleophilic substitution, while C2-Cl in 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine directs electrophilic aromatic substitution .

- Thiophene vs. Thiazole : Thiophene substituents (as in 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine) improve lipophilicity and π-stacking, whereas thiazole groups (e.g., in ) introduce additional hydrogen-bonding sites .

- Sulfur Oxidation State : Methylthio (S-CH3) groups (e.g., ) can be oxidized to sulfones (SO2-CH3), altering polarity and target affinity. This modification is critical in developing covalent inhibitors like WRN-targeting sulfonamides .

Biological Activity

4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine features a pyrimidine ring substituted with a chlorine atom and a thiophene moiety. Its chemical formula is , and it exhibits properties typical of heterocyclic compounds, such as solubility in organic solvents and stability under standard laboratory conditions.

The biological activity of 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine is primarily linked to its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of pyrimidines, including this compound, can effectively inhibit CDK activity, particularly CDK9, which is implicated in various cancers.

Anticancer Activity

Research indicates that 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine exhibits significant anticancer properties:

- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound inhibits the proliferation of various cancer cell lines. For instance, compounds similar to it have shown IC50 values below 10 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines, indicating potent anti-proliferative effects .

- Induction of Apoptosis : The mechanism by which this compound induces apoptosis involves the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc, leading to increased cell death in cancerous cells .

- Tumor Growth Inhibition : In vivo studies using xenograft models have demonstrated that treatment with this compound results in significant tumor growth inhibition, supporting its potential use as a therapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer effects, 4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine has been explored for anti-inflammatory properties. Pyrimidine derivatives are known to inhibit key inflammatory mediators such as nitric oxide and prostaglandins, contributing to their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.